2-acetyl-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-acetyl-5-methylbenzaldehyde, followed by oxidation to yield the desired acid. This method is favored for its higher yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Br2, FeBr3, AlCl3, under controlled temperatures.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 2-(hydroxymethyl)-5-methylbenzoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Acetyl-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-acetyl-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
2-Acetylbenzoic Acid: Lacks the methyl group at the fifth position, resulting in different reactivity and applications.
5-Methylbenzoic Acid: Lacks the acetyl group, leading to variations in its chemical behavior and uses.
2-Methylbenzoic Acid: Similar structure but without the acetyl group, affecting its reactivity and applications.
Uniqueness: 2-Acetyl-5-methylbenzoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
2-acetyl-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGHEOQWYJENCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.